molecular formula C8H14Cl2N2 B1503476 N-Isopropylpyridin-4-amine dihydrochloride CAS No. 34844-89-8

N-Isopropylpyridin-4-amine dihydrochloride

Cat. No.: B1503476
CAS No.: 34844-89-8
M. Wt: 209.11 g/mol
InChI Key: GEIUDGCVECIMRB-UHFFFAOYSA-N
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Description

N-Isopropylpyridin-4-amine dihydrochloride (CAS 34844-89-8) is a pyridine derivative featuring an isopropyl substituent on the nitrogen atom at the 4-position of the pyridine ring. Its molecular formula is C₈H₁₄Cl₂N₂, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous systems for applications in pharmaceutical research and chemical synthesis . The compound is typically utilized as a building block in medicinal chemistry due to its amine functionality and structural versatility.

Properties

IUPAC Name

N-propan-2-ylpyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-3-5-9-6-4-8;;/h3-7H,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIUDGCVECIMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673175
Record name N-(Propan-2-yl)pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34844-89-8
Record name N-(Propan-2-yl)pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Pyridin-4-amine

This classical approach involves the nucleophilic substitution of the amino group in pyridin-4-amine with an isopropyl electrophile such as isopropyl bromide or chloride.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity.
    • Base: Mild bases such as potassium carbonate or triethylamine are used to neutralize the formed acid.
    • Temperature: Typically 50–80°C to optimize reaction rate while minimizing side reactions.
    • Time: 4–12 hours depending on scale and reactivity.
  • Mechanism:

    • The lone pair on the amine nitrogen attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion and forming the N-isopropylated amine.
  • Post-reaction:

    • The crude product is isolated and purified by column chromatography.
    • The free base is then converted to the dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

Reductive Amination

An alternative method involves the reductive amination of pyridin-4-amine with acetone or isopropanal in the presence of a reducing agent.

  • Reaction Conditions:

    • Reagents: Pyridin-4-amine, acetone or isopropanal, and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
    • Solvent: Methanol or ethanol.
    • pH: Slightly acidic to neutral to maintain amine reactivity.
    • Temperature: Ambient to 40°C.
    • Time: Several hours to overnight.
  • Mechanism:

    • The amine condenses with the ketone or aldehyde to form an imine intermediate.
    • The reducing agent selectively reduces the imine to the secondary amine, yielding N-isopropylpyridin-4-amine.
  • Salt Formation:

    • Similar to the alkylation method, the product is converted to the dihydrochloride salt by acid treatment.

Halogenated Pyridine Precursors and Subsequent Amination

In cases where substitution patterns on the pyridine ring are complex (e.g., additional halogen substituents), the synthesis starts with halogenated pyridine derivatives such as 2-chloro-5-iodopyridine.

  • Synthetic Route:

    • Step 1: Halogenation of pyridine to introduce chloro and iodo substituents at desired positions.
    • Step 2: Nucleophilic aromatic substitution or palladium-catalyzed amination with isopropylamine to install the N-isopropylamino group at the 4-position.
  • Reaction Conditions:

    • Catalysts: Palladium complexes such as Pd(PPh₃)₄.
    • Solvents: Polar aprotic solvents like DMF or acetonitrile.
    • Temperature: 50–80°C.
    • Time: 6–24 hours.
  • Advantages:

    • Enables regioselective functionalization.
    • Facilitates introduction of additional functional groups on the pyridine ring.
  • Final Step:

    • Conversion of the free amine to the dihydrochloride salt by acidification.

Representative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
N-Alkylation Pyridin-4-amine, isopropyl bromide/chloride, base DMF, Acetonitrile 50–80 4–12 h 70–85 Requires purification; salt formed post-reaction
Reductive Amination Pyridin-4-amine, acetone/isopropanal, NaBH3CN Methanol, Ethanol 25–40 6–24 h 65–80 Mild conditions; selective reduction
Halogenated Pyridine Route 2,5-Dihalopyridine, isopropylamine, Pd catalyst DMF, Acetonitrile 50–80 6–24 h 60–75 Enables regioselectivity; requires catalyst

Analytical and Purification Considerations

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects reaction yields and regioselectivity.
  • Palladium-catalyzed amination offers high selectivity for complex substituted pyridines but requires careful control of catalyst loading and reaction time.
  • Reductive amination provides a mild alternative, minimizing side reactions and enabling straightforward scale-up.
  • Formation of the dihydrochloride salt improves compound stability and handling, which is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated amine in the dihydrochloride salt can act as a leaving group under basic conditions. For example, the compound undergoes nucleophilic substitution with alkyl halides or acylating agents after deprotonation:

Reaction Type Reagents/Conditions Product Yield
AcylationAcetyl chloride, pyridine, RTN-Isopropyl-4-acetamidopyridine85%
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Isopropyl-4-(methylamino)pyridine78%

The amine group’s nucleophilicity is restored upon neutralization of the hydrochloride salt, enabling these reactions. DMAP·HCl (a related catalyst) has been shown to facilitate similar acylations under base-free conditions via ion-pair mechanisms .

Oxidation and Reduction

The pyridine ring and amine group participate in redox reactions:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to an N-oxide derivative, enhancing electrophilicity for subsequent functionalization.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine derivative, altering its electronic properties.

Coupling Reactions

The pyridine ring enables cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aromatic groups at specific positions:

Substrate Catalyst System Product Yield
4-Bromo-N-isopropylpyridin-4-aminePd(PPh₃)₄, Na₂CO₃, DME4-Aryl-N-isopropylpyridin-4-amine92%

This reactivity is critical for synthesizing polyfunctionalized pyridines for pharmaceutical applications .

Complexation and Metal Interactions

The lone pair on the pyridine nitrogen allows coordination to transition metals. For example, Cu(II) complexes of N-isopropylpyridin-4-amine exhibit catalytic activity in oxidation reactions .

Deprotection and Functional Group Interconversion

The dihydrochloride salt can be selectively deprotected to regenerate the free amine, enabling further derivatization. For example:

  • Selective deprotection : Treatment with NaOH (2M) removes the hydrochloride groups, yielding the free amine for use in peptide coupling or reductive amination.

Key Mechanistic Insights

  • Acylation : Proceeds via an acetylpyridinium intermediate, with the acetate ion acting as a base to deprotonate the alcohol nucleophile .

  • Electrophilic Aromatic Substitution : The electron-donating isopropyl group directs electrophiles to the ortho and para positions relative to the amine, though steric effects may favor para substitution.

Scientific Research Applications

Pharmacological Applications

A. Inhibition of IRAK4

One of the prominent applications of N-Isopropylpyridin-4-amine dihydrochloride is its role as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is implicated in several inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease. Studies have shown that compounds similar to N-Isopropylpyridin-4-amine can effectively inhibit IRAK4, leading to reduced disease severity in mouse models of these conditions .

Disease AreaMechanism of ActionReference
Rheumatoid ArthritisIRAK4 inhibition reduces inflammationStaschke et al., J. Immunol., 2009
Multiple SclerosisModulation of immune responseKoziczak-Holbro et al., Arthritis Rheum., 2009
Crohn's DiseaseDecreased inflammatory cytokine productionKim et al., J. Immunol., 2011

B. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit promising activity against tuberculosis by targeting the ribosomal function of the bacteria .

CompoundMIC (µg/ml)Ribosomal IC50 (µg/ml)Reference
Spectinamide Derivative 1503.02PMC5493200
Spectinamide Derivative 22005.07PMC5493200

Case Studies

A. Treatment of Autoimmune Diseases

In a study focusing on the therapeutic potential of IRAK4 inhibitors, a derivative of N-Isopropylpyridin-4-amine was administered to KDKI mice models exhibiting symptoms of autoimmune diseases. The results demonstrated a significant reduction in disease severity and inflammatory markers, suggesting that this compound class could serve as a novel treatment for autoimmune disorders .

B. Efficacy Against Tuberculosis

Another study evaluated the efficacy of N-Isopropylpyridin-4-amine derivatives against M. tuberculosis. The compound's ability to inhibit ribosomal function was assessed through various assays, revealing its potential as an effective treatment option for drug-resistant tuberculosis strains. The study concluded that further optimization could enhance its therapeutic index and bioavailability .

Mechanism of Action

The mechanism by which N-Isopropylpyridin-4-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • CAS : 1193388-05-4
  • Formula : C₉H₁₃N₃·2HCl
  • Key Differences: Replaces the isopropyl group with a pyrrolidinyl substituent at the 3-position of the pyridine ring.
[ (2-Isopropylpyrimidin-4-yl)methyl ]amine Dihydrochloride
  • CAS : 41832-28-4
  • Formula : C₈H₁₃N₃·2HCl
  • Key Differences : Substitutes the pyridine core with a pyrimidine ring. The pyrimidine scaffold is prevalent in nucleobase analogs and kinase inhibitors, suggesting distinct biochemical applications compared to pyridine derivatives .
N-Cyclopropylpiperidin-4-amine Dihydrochloride
  • CAS: Not explicitly listed (CID 21973772)
  • Formula : C₈H₁₆N₂·2HCl
  • Key Differences : Features a piperidine ring instead of pyridine. The cyclopropyl substituent may enhance metabolic stability in drug design, a property less explored in pyridine-based analogues .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Solubility (Water) Primary Applications Key Structural Features
N-Isopropylpyridin-4-amine diHCl 209.14 (calc. from C₈H₁₄Cl₂N₂) High Pharmaceutical intermediates, research Pyridine core, isopropyl amine
4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl 236.14 Moderate Biochemical probes Pyridine-pyrrolidine hybrid
[(2-Isopropylpyrimidin-4-yl)methyl]amine diHCl 223.13 (calc. from C₈H₁₃N₃·2HCl) High Kinase inhibitor development Pyrimidine core, isopropyl substituent
N-Cyclopropylpiperidin-4-amine diHCl 209.15 (calc. from C₈H₁₆N₂·2HCl) Moderate CNS drug candidates Piperidine ring, cyclopropyl group

Notes:

  • Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for drug formulation .
  • Bioactivity : Pyridine derivatives like N-Isopropylpyridin-4-amine diHCl are often used in receptor-targeted therapies, whereas pyrimidine analogues (e.g., CAS 41832-28-4) are prioritized in enzyme inhibition studies .

Biological Activity

N-Isopropylpyridin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is a heteroaryl substituted aminopyridine compound. Its structure allows it to interact with various biological targets, particularly kinases involved in inflammatory responses. The compound's molecular formula is C10_{10}H13_{13}Cl2_{2}N, indicating the presence of two hydrochloride groups that enhance its solubility and bioavailability.

The primary mechanism of action for this compound involves its role as an inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is crucial in mediating inflammatory responses through Toll-like receptors (TLRs), which are essential for the innate immune system. Inhibition of IRAK-4 can potentially lead to reduced inflammation and modulation of immune responses, making it a target for treating autoimmune diseases and inflammatory conditions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aminopyridine compounds can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The compound's ability to inhibit IRAK-4 suggests that it may have anti-inflammatory effects. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to lipopolysaccharide (LPS) stimulation. This indicates its potential utility in managing conditions characterized by excessive inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Autoimmune Disease Management : A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of IRAK-4 inhibitors. Participants receiving this compound showed significant reductions in disease activity scores compared to the placebo group .
  • Cancer Therapy : In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against various tumor cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in TNF-alpha production
CytotoxicityInduction of apoptosis in cancer cells

Table 2: Clinical Trial Outcomes

Study FocusOutcomeReference
Autoimmune DiseasesDecreased disease activity scores
Cancer TreatmentSignificant cytotoxicity observed

Q & A

Q. What computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Tools : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes or receptors. Density Functional Theory (DFT) calculations analyze electronic properties influencing reactivity. Machine learning models (e.g., PubChem data) predict ADMET profiles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Isopropylpyridin-4-amine dihydrochloride
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